1-(2-iso-Pentoxyphenyl)ethanol

Description

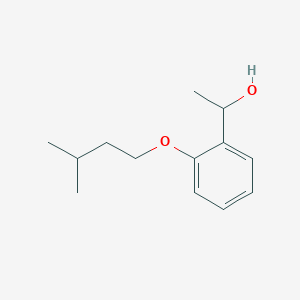

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVOSJTYDVCIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Iso Pentoxyphenyl Ethanol

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 1-(2-iso-Pentoxyphenyl)ethanol can be strategically approached through two primary and well-established pathways: the Grignard reaction utilizing a substituted benzaldehyde (B42025) and the reduction of a corresponding acetophenone (B1666503). The selection of the pathway often depends on the availability of starting materials and desired reaction scalability.

A pivotal precursor for the Grignard approach is 2-isopentyloxybenzaldehyde . The synthesis of this intermediate is commonly achieved through the Williamson ether synthesis. wvu.edumasterorganicchemistry.comyoutube.comwikipedia.orgfrancis-press.com This reaction involves the deprotonation of 2-hydroxybenzaldehyde with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an isopentyl halide, such as isopentyl bromide.

Figure 1: General scheme for the Williamson ether synthesis of 2-isopentyloxybenzaldehyde.

Figure 1: General scheme for the Williamson ether synthesis of 2-isopentyloxybenzaldehyde.

Once 2-isopentyloxybenzaldehyde is obtained, a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide) is performed. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup yields the target secondary alcohol, this compound. beyondbenign.orgwvu.educhemistrysteps.comalfa-chemistry.compressbooks.pub

The alternative established route involves the reduction of 2-isopentyloxyacetophenone . This ketone precursor can be synthesized via a Friedel-Crafts acylation of isopentyloxybenzene. Isopentyloxybenzene itself is prepared by a Williamson ether synthesis between phenol (B47542) and an isopentyl halide. The reduction of 2-isopentyloxyacetophenone to this compound can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common and mild choice. Catalytic hydrogenation is another effective method. acs.orgorganic-chemistry.orgftb.com.hrnih.govacs.org

| Pathway | Key Precursor | Key Reaction | General Yield |

| Grignard Reaction | 2-isopentyloxybenzaldehyde | Addition of CH₃MgBr | Good to Excellent |

| Ketone Reduction | 2-isopentyloxyacetophenone | Reduction with NaBH₄ | Excellent |

Novel Synthetic Route Development and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These novel approaches are applicable to the synthesis of this compound, particularly in the ketone reduction step.

Catalytic Approaches in Chemical Synthesis

Catalytic methods offer significant advantages in terms of reaction rates, selectivity, and reduced waste. For the reduction of substituted acetophenones, including 2-isopentyloxyacetophenone, several catalytic systems have been explored.

Transfer hydrogenation has emerged as a powerful technique. acs.orgorganic-chemistry.orgnih.gov This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and iridium complexes are often employed, offering high efficiency and enantioselectivity when chiral ligands are used. acs.orgorganic-chemistry.org

Biocatalysis represents another frontier, employing enzymes to carry out chemical transformations. ftb.com.hracs.org Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce ketones to alcohols with high stereoselectivity. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), can also be effective for the reduction of acetophenone derivatives. ftb.com.hr

| Catalytic Method | Catalyst/Reagent | Key Advantages |

| Transfer Hydrogenation | Ru or Ir complexes, Formic acid/Isopropanol | High efficiency, potential for asymmetry |

| Biocatalysis | Ketoreductases, Alcohol Dehydrogenases | High stereoselectivity, mild reaction conditions |

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green strategies can be implemented.

The use of greener solvents is a key consideration. In Grignard reactions, traditional ether solvents can be replaced with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derivable from renewable resources. umb.edursc.org

Sonochemistry , the application of ultrasound to chemical reactions, can be used to accelerate Grignard reactions. rsc.org This technique can help to initiate the reaction and reduce the formation of byproducts.

Performing reactions in water is a significant goal of green chemistry. For the reduction of ketones, catalytic transfer hydrogenation has been successfully demonstrated in aqueous media, eliminating the need for organic solvents. beyondbenign.orgacs.orgorganic-chemistry.orgnih.gov

Multi-step Synthesis Design and Efficiency

For instance, a retrosynthetic analysis of this compound would identify the key carbon-carbon bond formation (in the Grignard route) or the functional group interconversion (in the reduction route) as the final strategic steps.

Purification and Isolation Techniques for Synthetic Products

The final stage of any synthesis is the purification and isolation of the desired product in a high state of purity. For this compound, several standard laboratory techniques are applicable.

Chromatography is a powerful method for separating the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) and column chromatography are commonly employed for the purification of substituted phenylethanols. researchgate.netresearchgate.netmdpi.comamericanpharmaceuticalreview.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for achieving good separation.

Crystallization is another effective purification technique, particularly if the product is a solid at room temperature. patsnap.comacs.org This method relies on the differential solubility of the product and impurities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, it is often possible to obtain highly pure crystalline material.

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of product from non-polar and polar impurities |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation under pressure | Analytical purity determination and preparative purification |

| Crystallization | Differential solubility | Removal of impurities from a solid product |

Stereochemical Aspects and Asymmetric Synthesis of Chiral 1 2 Iso Pentoxyphenyl Ethanol

Enantiomeric and Diastereomeric Considerations

1-(2-iso-Pentoxyphenyl)ethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group. Consequently, it can exist as a pair of enantiomers: (R)-1-(2-iso-pentoxyphenyl)ethanol and (S)-1-(2-iso-pentoxyphenyl)ethanol. Enantiomers are non-superimposable mirror images of each other and generally exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities. utexas.eduyork.ac.ukoregonstate.edumasterorganicchemistry.com

In the absence of a chiral influence, chemical synthesis of this compound from achiral precursors results in a racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. wikipedia.org

When an additional stereocenter is present in the molecule, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. utexas.eduoregonstate.edumasterorganicchemistry.com For a molecule with 'n' stereogenic elements, up to 2^n stereoisomers can exist. masterorganicchemistry.com

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer in excess. wikipedia.org One established method is the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com This auxiliary is typically recovered for reuse after the desired chiral center has been formed. wikipedia.org

In the context of synthesizing this compound, a prochiral ketone precursor, 2-iso-pentoxyacetophenone, could be reacted with a chiral auxiliary to form a chiral intermediate. Subsequent reduction of the ketone functionality would proceed with facial selectivity guided by the auxiliary, leading to the preferential formation of one enantiomer of the desired alcohol. The auxiliary is then cleaved to yield the enantiomerically enriched this compound.

Common chiral auxiliaries employed in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.govcaltech.edu The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming step.

Chiral Reagent-Based Asymmetric Synthesis

An alternative strategy involves the use of chiral reagents, where the chirality is inherent to the reagent itself and is not recovered after the reaction. york.ac.ukscbt.com These reagents are used in stoichiometric amounts to induce chirality in the product. york.ac.uk

For the synthesis of this compound, a notable example is the use of chiral reducing agents for the asymmetric reduction of the corresponding ketone, 2-iso-pentoxyacetophenone. Chiral boron-based reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or amino acids (e.g., CBS reagents), are well-known for their ability to effect highly enantioselective reductions of prochiral ketones. The stereochemical outcome is dictated by the specific enantiomer of the chiral reagent used.

Catalytic Asymmetric Synthesis (e.g., Rhodium-catalyzed methods)

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. e-bookshelf.deru.nlchiralpedia.com Transition metal catalysts, particularly those based on rhodium, have proven to be versatile in a wide range of asymmetric transformations. nih.gov

A rhodium-catalyzed asymmetric conjugate arylation has been developed to access diverse chiral phenols. rsc.org This methodology could potentially be adapted for the synthesis of this compound.

Ligand Design and Chiral Induction Mechanisms

The success of catalytic asymmetric synthesis heavily relies on the design of the chiral ligand coordinated to the metal center. academie-sciences.frscirp.orgresearchgate.net The ligand creates a chiral environment around the metal, influencing the binding of the substrate and directing the approach of the reagent, thereby inducing the formation of one enantiomer over the other. chemrxiv.orgmdpi.com

For rhodium-catalyzed reactions, a vast library of chiral phosphine (B1218219) ligands, such as BINAP and DIOP, has been developed. nih.gov The steric and electronic properties of the ligand are fine-tuned to maximize enantioselectivity for a specific transformation. The mechanism of chiral induction often involves the formation of diastereomeric transition states, where the transition state leading to the major enantiomer is energetically more favorable.

Solvent Effects on Enantioselectivity (e.g., ethanol (B145695) as cosolvent)

The choice of solvent can significantly impact the enantioselectivity of a catalytic asymmetric reaction. nih.govweebly.comrsc.org Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates, and the geometry of the transition state.

In some rhodium-catalyzed reactions, the use of ethanol as a solvent or cosolvent has been shown to be beneficial. rsc.org For instance, a general method for the rhodium-catalyzed asymmetric conjugate arylation to produce chiral phenols was successfully developed using ethanol as the solvent. rsc.org The use of protic solvents like ethanol can sometimes lead to enhanced enantioselectivity through hydrogen bonding interactions with the catalyst or substrate. However, the effect of a solvent is highly system-dependent, and optimization is often required for each specific reaction. Studies have shown that even for the same enzyme, different organic solvents can lead to significantly different enantioselectivities. nih.gov The polarity and coordinating ability of the solvent are critical factors. conicet.gov.ar In some cases, even small amounts of an additive can have a profound effect on the enantioselectivity of rhodium-catalyzed reactions. chemrxiv.org

Enantiomeric Excess and Diastereomeric Excess Determination

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) or diastereomeric excess (de). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.org It is calculated as the absolute difference in the mole fractions of the two enantiomers. wikipedia.org

Several analytical techniques are employed to determine the enantiomeric excess of a sample. stereoelectronics.org A common method involves the use of chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), where the enantiomers are separated on a chiral stationary phase.

Another approach is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. nih.gov The resulting diastereomers have distinct NMR spectra, allowing for the quantification of their ratio. More advanced techniques like Raman Optical Activity (ROA) can also be used for the accurate determination of enantiomeric excess. researchgate.net Fluorescence-based assays using self-assembled iminoboronate esters have also been developed for the high-throughput determination of enantiomeric excess in certain chiral diols. bath.ac.uk

Resolution Strategies for Enantiomer Separation

The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining enantiopure forms for stereospecific applications. The primary methods for achieving this separation fall into two main categories: kinetic resolution and chromatographic separation on a chiral stationary phase. These techniques exploit the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

Kinetic Resolution

Kinetic resolution is a widely utilized method for separating enantiomers based on the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted, slower-reacting enantiomer in excess. The efficiency of a kinetic resolution is typically described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). High selectivity factors are essential for achieving high enantiomeric excess (ee) for both the product and the remaining starting material.

Enzymatic kinetic resolution (EKR) is a prominent and environmentally benign method for resolving chiral alcohols. d-nb.info Lipases are the most common class of enzymes used for this purpose due to their broad substrate scope, high stereoselectivity, and stability in organic solvents. For this compound, a typical EKR would involve an irreversible acylation reaction where one enantiomer is selectively acylated.

A plausible strategy involves the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate (B1210297) in a non-polar organic solvent. The enzyme would selectively catalyze the acetylation of one of the enantiomers, for instance, the (R)-enantiomer, to form (R)-1-(2-iso-pentoxyphenyl)ethyl acetate. The reaction would be allowed to proceed to approximately 50% conversion to maximize the enantiomeric excess of both the resulting ester and the unreacted (S)-alcohol. The separation of the resulting ester from the unreacted alcohol can then be achieved by standard chromatographic techniques. The bulky ortho-isopentyloxy substituent on the phenyl ring is anticipated to influence the binding of the substrate within the enzyme's active site, potentially enhancing the enantioselectivity of the resolution. nih.gov

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-1-(2-iso-Pentoxyphenyl)ethanol

| Catalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Selectivity (s) |

| Immobilized CALB | Vinyl Acetate | Toluene | 24 | ~50 | >99 ((S)-alcohol) | >99 ((R)-acetate) | >200 |

| Lipase PS | Isopropenyl Acetate | Hexane (B92381) | 48 | ~50 | >98 ((S)-alcohol) | >98 ((R)-acetate) | >150 |

Note: This data is illustrative and based on typical results for the kinetic resolution of secondary benzylic alcohols. st-andrews.ac.ukresearchgate.net

A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. d-nb.info This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

For this compound, a DKR system could employ CALB for the enantioselective acylation and a ruthenium-based catalyst for the racemization of the unreacted alcohol. As the (R)-enantiomer is converted to its acetate by the lipase, the remaining (S)-enantiomer is continuously racemized back to the racemic mixture by the metal catalyst, making it available for further enzymatic acylation. This process can lead to a high yield and high enantiomeric excess of the desired (R)-acetate.

Table 2: Illustrative Data for Dynamic Kinetic Resolution of (±)-1-(2-iso-Pentoxyphenyl)ethanol

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Solvent | Time (h) | Yield (%) | Product ee (%) |

| Immobilized CALB | Ru-complex | Isopropenyl Acetate | Toluene | 48 | >95 | >99 ((R)-acetate) |

Note: This data is illustrative and based on established DKR protocols for secondary alcohols. d-nb.info

Chromatographic Separation

Direct separation of enantiomers can be achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). wvu.edu This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are likely to be effective. The choice of mobile phase, typically a mixture of a hydrocarbon like hexane and an alcohol modifier like isopropanol (B130326), is crucial for optimizing the separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide, would allow for the baseline resolution of the (R)- and (S)-enantiomers. Gas chromatography (GC) with a chiral stationary phase could also be a viable alternative if the compound is sufficiently volatile and thermally stable. sci-hub.se

Table 3: Illustrative Conditions for Chiral HPLC Separation of (±)-1-(2-iso-Pentoxyphenyl)ethanol

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Cellulose-based CSP | Hexane/Isopropanol (90/10) | 1.0 | 254 | >1.5 |

| Amylose-based CSP | Hexane/Ethanol (95/5) | 0.8 | 254 | >1.5 |

Note: This data is illustrative and based on typical chromatographic separations of benzylic alcohol enantiomers. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-iso-pentoxyphenyl)ethanol, advanced NMR techniques would provide detailed insights into its three-dimensional structure and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would appear in the downfield region, typically between δ 6.8 and 7.4 ppm, with their splitting patterns revealing their substitution pattern and coupling relationships. The methine proton of the ethanol (B145695) group (-CH(OH)-) would likely appear as a quartet around δ 4.8-5.2 ppm, coupled to the adjacent methyl protons. The methyl protons of the ethanol group would, in turn, show up as a doublet around δ 1.4-1.6 ppm.

The protons of the iso-pentoxy group would have characteristic chemical shifts. The O-CH₂ protons would be the most downfield of this group, expected around δ 3.9-4.1 ppm as a triplet. The subsequent CH₂ and CH protons of the iso-pentyl chain would appear further upfield, with the terminal methyl groups being the most shielded and appearing as a doublet around δ 0.9-1.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically falls in the δ 2.0-4.5 ppm range. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the phenyl ring attached to the oxygen of the iso-pentoxy group is expected to be the most downfield among the aromatic carbons, likely around δ 155-160 ppm. The other aromatic carbons would resonate between δ 110 and 130 ppm. The carbinol carbon (-CH(OH)-) would appear in the range of δ 65-75 ppm. The carbons of the iso-pentoxy group would have distinct signals, with the O-CH₂ carbon appearing around δ 68-72 ppm and the other aliphatic carbons resonating at higher fields. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 6.8 - 7.4 | Multiplet |

| -CH(OH)- | 4.8 - 5.2 | Quartet |

| -CH(OH)CH₃ | 1.4 - 1.6 | Doublet |

| -OCH₂- | 3.9 - 4.1 | Triplet |

| -OCH₂CH₂- | 1.7 - 1.9 | Multiplet |

| -CH(CH₃)₂ | 1.9 - 2.1 | Multiplet |

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet |

| -OH | 2.0 - 4.5 | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 155 - 160 |

| Aromatic Carbons | 110 - 130 |

| -C(OH)- | 65 - 75 |

| -C(OH)CH₃ | 23 - 27 |

| -OCH₂- | 68 - 72 |

| -OCH₂CH₂- | 28 - 32 |

| -CH(CH₃)₂ | 24 - 28 |

| -CH(CH₃)₂ | 21 - 24 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton of the ethanol group and the adjacent methyl protons. It would also map the connectivity of the protons within the iso-pentyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the iso-pentoxy group and the phenyl ring, as well as the ethanol substituent's position on the ring. For example, a correlation would be expected between the O-CH₂ protons of the iso-pentoxy group and the aromatic carbon at the point of attachment.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, C₁₃H₂₀O₂, confirming the molecular composition and distinguishing it from isomers. The predicted exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns for alcohols and ethers would be expected. libretexts.org

A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the ethanol side chain, leading to a stable benzylic cation. Another significant fragmentation pathway would involve the cleavage of the iso-pentyl group. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation for ethers. The loss of water (H₂O) from the molecular ion is also a characteristic fragmentation for alcohols. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| 208 | [C₁₃H₂₀O₂]⁺• | Molecular Ion |

| 193 | [C₁₂H₁₇O₂]⁺ | Loss of •CH₃ |

| 190 | [C₁₃H₁₈O]⁺• | Loss of H₂O |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the iso-pentyl group |

| 121 | [C₈H₉O]⁺ | Loss of the ethanol side chain |

| 71 | [C₅H₁₁]⁺ | iso-Pentyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.orgorgchemboulder.com A strong C-O stretching vibration for the alcohol would be observed around 1050-1150 cm⁻¹. The presence of the ether linkage would give rise to a characteristic C-O-C stretching band, typically in the range of 1200-1250 cm⁻¹ for the aryl-alkyl ether. The aromatic ring will be identified by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the iso-pentyl and ethyl groups would appear just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations would produce strong signals. The symmetric stretching of the C-C bonds in the phenyl ring would be particularly prominent. The C-H stretching and bending vibrations of the aliphatic side chains would also be observable.

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 | Strong (IR); Strong (Raman) |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 | Medium-Strong (IR); Strong (Raman) |

| C-O (Ether) | Stretching | 1200-1250 | 1200-1250 | Strong (IR); Medium (Raman) |

| C-O (Alcohol) | Stretching | 1050-1150 | 1050-1150 | Strong (IR); Medium (Raman) |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For a chiral compound such as this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable tools for assigning its three-dimensional arrangement. While specific experimental or computational ECD and ORD data for this compound are not available in the reviewed scientific literature, this section outlines the established principles and methodologies by which such an analysis would be conducted.

The absolute configuration of a chiral molecule can, in principle, be determined from its optical rotation (OR) or its electronic circular dichroism (ECD) spectrum. researchgate.netnih.gov The practical application of these techniques has been significantly enhanced by the development of quantum chemical calculations, particularly time-dependent density functional theory (TDDFT), which allows for the prediction of chiroptical properties. researchgate.netnih.gov

The general workflow for determining the absolute configuration of a molecule like this compound using ECD and ORD would involve the following steps:

Conformational Analysis: The first step is to identify all low-energy conformers of the molecule. This is crucial because the observed ECD and ORD spectra are a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations: For each stable conformer, the ECD and ORD spectra are calculated using TDDFT methods. The choice of functional and basis set is critical for obtaining accurate results. researchgate.net

Spectral Simulation: The calculated spectra of the individual conformers are then Boltzmann-averaged to generate a theoretical ECD and ORD spectrum for each enantiomer (R and S).

Comparison with Experimental Data: The simulated spectra are compared with the experimentally measured ECD and ORD spectra of the synthesized or isolated this compound. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

It is important to note that the solvent can have a significant effect on ECD spectra and must be considered in both the experimental measurements and the computational modeling. frontiersin.org The reliability of TDDFT calculations for predicting ECD spectra can vary, with agreement between predicted and experimental spectra ranging from modestly good to poor in some cases. researchgate.netnih.gov Therefore, a careful and critical comparison is essential.

In instances where a molecule is UV-transparent or exhibits very weak Cotton effects, derivatization with a chromophoric auxiliary can be employed to enhance the ECD signal and facilitate the analysis. mdpi.com

While direct research on this compound is not presently available, the established methodologies for chirality assessment using ECD and ORD provide a clear roadmap for how its absolute configuration could be determined.

Interactive Data Table: General Parameters for Chiroptical Analysis

| Parameter | Description | Relevance to this compound |

| Wavelength Range (nm) | The spectral range over which ECD and ORD data are collected. | Typically in the UV region (e.g., 190-400 nm) where electronic transitions of the phenyl chromophore occur. |

| Solvent | The medium in which the sample is dissolved for analysis. | The choice of solvent (e.g., methanol, acetonitrile) can influence the conformation and thus the chiroptical spectra. |

| Concentration (mg/mL) | The amount of sample dissolved in the solvent. | Needs to be optimized to obtain a good signal-to-noise ratio without causing aggregation. |

| Path Length (cm) | The length of the cell holding the sample. | Standard path lengths are often used, but may be adjusted based on sample concentration and absorbance. |

| Computational Method | The theoretical level used for calculations (e.g., TDDFT). | The choice of functional (e.g., B3LYP) and basis set (e.g., aug-cc-pVDZ) is critical for accuracy. |

Computational Chemistry and Theoretical Investigations of 1 2 Iso Pentoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized organic molecules. kpfu.ru DFT calculations focus on the electron density to determine the ground-state properties of a molecule. dntb.gov.ua For 1-(2-iso-pentoxyphenyl)ethanol, DFT would be employed to optimize its molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This foundational data is crucial for all subsequent property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: This orbital represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater propensity for the molecule to act as an electron donor in a reaction.

LUMO: This is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons. A lower LUMO energy level indicates a greater ease of accepting electrons, making the molecule a better electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large HOMO-LUMO gap implies greater molecular stability. researchgate.net For this compound, the distribution of the HOMO and LUMO across the aromatic ring, the ethanol (B145695) side chain, and the iso-pentoxy group would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Location of High Density |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely delocalized over the electron-rich phenyl ring and the oxygen atom of the alkoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily distributed over the aromatic ring and the carbinol group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The magnitude would determine its relative kinetic stability. |

Note: This table is illustrative and represents the type of information that would be generated from DFT calculations. Actual energy values require specific computational studies.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other. dntb.gov.ua The map is colored to indicate different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms, particularly the hydroxyl proton. These areas are susceptible to nucleophilic attack.

Green/Yellow: Denotes areas of neutral or intermediate potential.

For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the hydroxyl and ether groups. A positive potential (blue) would be expected around the hydroxyl hydrogen. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's physical properties and biological interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. nih.gov These indices provide a more quantitative measure of the molecule's chemical behavior.

These global reactivity descriptors are derived from the HOMO and LUMO energies:

Electronegativity (χ): Represents the power of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. A "hard" molecule has a large gap, while a "soft" molecule has a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These indices further refine the understanding of a molecule's reactive nature:

Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons, quantifying its electrophilic nature.

Nucleophilicity: While there are various ways to define a nucleophilicity index, it generally relates to the molecule's ability to donate electrons.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (in terms of Ionization Potential, I, and Electron Affinity, A) | Significance for this compound |

| Electronegativity (χ) | (I + A) / 2 | Predicts the overall tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer and deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -(I+A)/2 | Quantifies its capacity to act as an electrophile. |

Note: I and A can be approximated by -E(HOMO) and -E(LUMO) respectively (Koopmans' theorem). This table illustrates the descriptors that would be calculated.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

DFT calculations can also be used to compute fundamental thermodynamic properties. By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. The Gibbs free energy of formation would indicate the thermodynamic stability of the molecule relative to its constituent elements.

These calculations are vital for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it might participate. For instance, the calculated Gibbs free energy of reaction for a potential metabolic pathway could indicate whether the process is favorable under standard conditions.

Isodesmic Reaction Schemes for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property of a compound. For this compound, this value has not been experimentally determined or computationally calculated in published studies.

In the absence of experimental data, computational chemists would typically employ isodesmic reaction schemes to accurately calculate the enthalpy of formation. An isodesmic reaction is a hypothetical reaction in which the number and type of chemical bonds are conserved on both the reactant and product sides. This method minimizes errors in quantum chemical calculations by ensuring a cancellation of systematic errors in the computed energies.

To determine the enthalpy of formation of this compound, a suitable isodesmic reaction would be constructed. This would involve selecting a set of well-characterized reference molecules with known experimental enthalpies of formation. The reaction would be designed such that this compound is the product, and the reactants are simple molecules that contain the same types of bonds.

For example, a possible isodesmic reaction could be:

This compound + Benzene + Propan-2-ol + Propane → Toluene + 2-Isopentoxypropane + Ethanol

The enthalpy of this reaction (ΔHrxn) would be calculated using a high-level quantum chemical method, such as G3 or G4 theory, or with density functional theory (DFT) using a functional like B3LYP with a large basis set. The enthalpy of formation of this compound could then be derived using Hess's law:

ΔHf°[this compound] = ΣΔHf°(reactants) - ΔHrxn

A data table for such a study would typically include the calculated absolute energies of all species in the isodesmic reaction, the calculated reaction enthalpy, the experimental enthalpies of formation of the reference compounds, and the final calculated enthalpy of formation for this compound.

| Compound | Calculated Absolute Energy (Hartree) | Experimental ΔHf° (kJ/mol) |

| This compound | Data not available | Data not available |

| Benzene | Calculated Value | Known Value |

| Propan-2-ol | Calculated Value | Known Value |

| Propane | Calculated Value | Known Value |

| Toluene | Calculated Value | Known Value |

| 2-Isopentoxypropane | Calculated Value | Known Value |

| Ethanol | Calculated Value | Known Value |

| Calculated ΔHrxn | Calculated Value | |

| Calculated ΔHf°[this compound] | Derived Value |

This table illustrates the data that would be generated in a computational study using an isodesmic reaction scheme. Currently, no such data exists for this compound.

Vibrational Frequency Analysis and Scaling Factors

Vibrational frequency analysis is a standard computational procedure that provides valuable information about the stability of a molecule and its infrared (IR) and Raman spectra. For this compound, a frequency calculation would be performed after a geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

These calculations would typically be carried out using DFT methods, such as B3LYP, with a basis set like 6-31G(d) or larger. The output of this analysis is a set of vibrational frequencies and their corresponding IR intensities and Raman activities. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using empirical scaling factors that are specific to the level of theory and basis set employed.

A detailed vibrational analysis of this compound would allow for the assignment of specific vibrational modes to the stretching, bending, and torsional motions of its functional groups, including the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the aromatic C-H and C=C stretches of the phenyl ring, and the various modes of the iso-pentyl group.

A table summarizing the results of such an analysis would look like this:

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Assignment |

| ν(O-H) | Data not available | Data not available | Data not available | Hydroxyl stretch |

| ν(C-O) ether | Data not available | Data not available | Data not available | Ether C-O stretch |

| ν(C-O) alcohol | Data not available | Data not available | Data not available | Alcohol C-O stretch |

| ν(C=C) aromatic | Data not available | Data not available | Data not available | Aromatic ring stretch |

| δ(C-H) alkyl | Data not available | Data not available | Data not available | Alkyl C-H bend |

This table represents the expected output of a vibrational frequency analysis for this compound. No such analysis has been published.

Conformational Analysis and Energy Landscapes

This analysis would involve systematically rotating the rotatable bonds, such as the C-C and C-O bonds of the side chains, and performing geometry optimizations for each starting conformation. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

The energy landscape of this compound would likely be complex, with several local minima corresponding to different spatial arrangements of the iso-pentyl group and the hydroxyethyl (B10761427) group relative to the phenyl ring. Key dihedral angles to investigate would include the C(aryl)-C(aryl)-O-C(isopentyl) angle and the C(aryl)-C(ethanol)-O-H angle.

The results of a conformational analysis are typically presented in a table listing the relative energies of the stable conformers and their key geometrical parameters.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Population (%) |

| 1 | 0.00 | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

This table illustrates how the results of a conformational analysis of this compound would be presented. Such data is not currently available.

Reaction Pathway and Transition State Modeling

Understanding the chemical reactivity of this compound requires the modeling of its potential reaction pathways. This involves identifying the transition states that connect reactants to products and calculating the activation energies for these reactions.

For example, one might investigate the dehydration of this compound to form the corresponding styrene (B11656) derivative, or its oxidation to a ketone. Computational methods can be used to locate the transition state structures for these reactions and to calculate the energy barriers. This information is crucial for predicting reaction rates and understanding reaction mechanisms.

Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are often used to find a good initial guess for the transition state geometry, which is then fully optimized. A frequency calculation on the transition state structure is necessary to confirm that it is a true first-order saddle point (i.e., has exactly one imaginary frequency).

A table summarizing the findings of a reaction pathway study would include the energies of the reactants, transition states, and products, as well as the calculated activation energies.

| Reaction | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kJ/mol) |

| Dehydration | Data not available | Data not available | Data not available | Data not available |

| Oxidation | Data not available | Data not available | Data not available | Data not available |

This table shows the type of data that would be generated from a computational study of the reaction pathways of this compound. Currently, no such studies have been published.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Alcohol-Related Reactions

The secondary alcohol moiety is a primary site of reactivity in 1-(2-iso-Pentoxyphenyl)ethanol. The hydroxyl (-OH) group and the adjacent C-H bond on the benzylic carbon are susceptible to a range of reactions. The functional group consists of two reactive covalent bonds: the C–O bond and the O–H bond. msu.edu Due to the higher electronegativity of oxygen compared to carbon and hydrogen, these bonds are polarized, making the oxygen atom electron-rich (nucleophilic) and the attached carbon and hydrogen atoms electrophilic. msu.edulibguides.com

The reactivity of the hydroxyl group is central to the transformations of this compound. The oxygen atom possesses lone pairs of electrons, allowing it to act as a nucleophile. youtube.com Conversely, the polarization of the C-O bond renders the benzylic carbon electrophilic and susceptible to nucleophilic attack. youtube.com

A crucial first step in many reactions involving the hydroxyl group is its conversion into a better leaving group. The hydroxide (B78521) ion (OH⁻) is a poor leaving group due to its high basicity. libretexts.org To facilitate substitution or elimination reactions, the alcohol is often protonated under strongly acidic conditions to form an oxonium ion (-OH₂⁺). libretexts.org This converts the leaving group into water (H₂O), a much more stable and weaker base. libretexts.org This strategy is effective when using strong acids like HBr or HI, whose conjugate bases are good nucleophiles. libretexts.org

The alcohol can act as a nucleophile itself, for instance, in the Williamson ether synthesis, where it is first deprotonated by a strong base (like NaH) to form a more potent alkoxide nucleophile. libretexts.org This alkoxide can then attack an electrophile, such as a primary alkyl halide. msu.edulibretexts.org

The hydroxyl group can also undergo substitution reactions where it is replaced by other functional groups. For secondary alcohols like this compound, these substitutions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. msu.edulibretexts.org Sₙ1 reactions are favored by the formation of a relatively stable secondary benzylic carbocation, while Sₙ2 reactions involve a backside attack by the nucleophile. libretexts.org

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2'-isopentyloxyacetophenone. This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon. youtube.com A variety of oxidizing agents can accomplish this.

Common laboratory reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC), which is a milder agent that typically stops the oxidation of primary alcohols at the aldehyde stage, and is also effective for oxidizing secondary alcohols to ketones. smolecule.com Other strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent), are also highly effective. pearson.com The oxidation of a similar secondary alcohol, 1-phenylethanol (B42297), to acetophenone (B1666503) is a well-established transformation and serves as a good model for this reaction. researchgate.net Catalytic methods using transition metals like ruthenium in the presence of a co-oxidant also provide efficient pathways for alcohol oxidation. researchgate.net

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Following this, a base (often water) abstracts the proton from the benzylic carbon, leading to the elimination of the chromium species and the formation of the C=O double bond of the ketone. youtube.com

Reduction: The reduction of the parent ketone, 2'-isopentyloxyacetophenone, is a primary route for the synthesis of this compound. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing H₂ gas with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), is a common method. youtube.com

Alternatively, metal hydride reagents are widely used. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces ketones and aldehydes and is typically used in protic solvents like ethanol (B145695) or methanol. youtube.comyoutube.com For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which requires an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate and yield the alcohol. youtube.comyoutube.com The synthesis of similar compounds, such as (S)-1-(2-nitrophenyl)ethanol, often employs the asymmetric reduction of the corresponding ketone to achieve a specific stereochemistry. smolecule.com

Aryl Ether Cleavage and Formation Mechanisms

The aryl iso-pentyl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. masterorganicchemistry.com The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like HI or HBr. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group. masterorganicchemistry.comlibretexts.org Following protonation, a nucleophilic substitution reaction occurs. In the case of an aryl alkyl ether like this compound, the reaction pathway is dictated by the nature of the carbon atoms attached to the oxygen. The bond between the oxygen and the sp²-hybridized carbon of the phenyl ring is very strong and resistant to cleavage via Sₙ1 or Sₙ2 pathways. Therefore, the nucleophile (e.g., I⁻ or Br⁻) will attack the less sterically hindered alkyl carbon (the one on the isopentyl group). masterorganicchemistry.comlibretexts.org

This nucleophilic attack proceeds via an Sₙ2 mechanism on the primary carbon of the isopentyl group, displacing the phenol (B47542) as the leaving group. The final products are thus 2-(1-hydroxyethyl)phenol (B3147305) and an isopentyl halide.

The formation of the aryl ether linkage, often accomplished via the Williamson ether synthesis, would involve the reaction of a 2-(1-hydroxyethyl)phenoxide with an isopentyl halide. The phenoxide is generated by treating the corresponding phenol with a strong base.

Side Chain (Isopentyl) Reactivity and Functionalization

The isopentyl side chain is an alkyl group and is generally the least reactive part of the molecule under many conditions. It is composed of sp³-hybridized carbon atoms and C-H bonds, which are typically unreactive towards ionic reagents. However, under radical conditions, functionalization can occur. For instance, free-radical halogenation could potentially introduce a halogen atom onto the isopentyl chain, though this process often lacks selectivity and may lead to a mixture of products.

Investigation of Solvent Effects on Reaction Kinetics and Mechanisms

Solvents can significantly influence the rate and mechanism of reactions involving this compound by stabilizing reactants, transition states, or intermediates. rsc.org

For nucleophilic substitution reactions at the benzylic alcohol center, the choice of solvent is critical in determining whether an Sₙ1 or Sₙ2 pathway is favored.

Polar protic solvents , such as water, ethanol, or methanol, are capable of hydrogen bonding. libretexts.org They excel at stabilizing both cations and anions. libretexts.org This property strongly promotes the Sₙ1 mechanism by stabilizing the carbocation intermediate and the leaving group. libretexts.org

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF), possess dipoles but cannot act as hydrogen bond donors. masterorganicchemistry.com These solvents are effective at solvating cations but not anions. This leaves the nucleophile "bare" and highly reactive, thereby accelerating the rate of Sₙ2 reactions. masterorganicchemistry.com

In elimination reactions, which can compete with substitution, the solvent also plays a role. For E2 reactions, which are favored by strong, bulky bases, polar aprotic solvents can increase the base's reactivity. For E1 reactions, the ionizing properties of polar protic solvents are favorable as they stabilize the carbocation intermediate. The stability of complexes and reaction rates can be significantly different in various solvents like ethanol and acetonitrile. researchgate.net

Catalysis in Transformations of this compound

Catalysis is crucial for achieving efficient and selective transformations of this compound, particularly for oxidation, reduction, and ether cleavage reactions.

Oxidation: The aerobic oxidation of alcohols can be catalyzed by various transition metal complexes, such as those based on ruthenium, palladium, or copper. libretexts.orgresearchgate.net These catalytic systems can offer milder reaction conditions and higher selectivity compared to stoichiometric chromium reagents. For instance, the oxidation of 1-phenylethanol has been shown to be catalyzed efficiently by ruthenium complexes. researchgate.net

Reduction: Catalytic hydrogenation of the corresponding ketone to produce this compound is a key catalytic process. Heterogeneous catalysts like Pd/C, PtO₂, or Raney Ni are commonly employed. youtube.com

Aryl Ether Cleavage: While typically requiring strong acids, catalytic methods for C-O bond cleavage are an area of active research, especially in the context of lignin (B12514952) degradation, which contains similar aryl ether linkages. nih.gov Catalysts based on metals like nickel or cobalt-zinc (B8468989) have been shown to promote the cleavage of aryl-ether bonds in model compounds. nih.gov

Formation: The synthesis of ethers from alcohols can be catalyzed by acids, which promote the dehydration of two alcohol molecules. libretexts.org For an unsymmetrical ether like this compound, this is not a practical synthetic route. However, acid catalysts, including solid acids like zeolites or sulfonic resins, are used in reactions like the formation of acetals from alcohols and aldehydes, a reaction that involves nucleophilic attack of the alcohol. sci-hub.box

The table below summarizes the expected products from key reactions of this compound.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Oxidation | PCC or H₂CrO₄ | 2'-isopentyloxyacetophenone |

| Reduction of Ketone Precursor | NaBH₄ or LiAlH₄ | This compound |

| Aryl Ether Cleavage | HBr or HI (strong acid) | 2-(1-hydroxyethyl)phenol and Isopentyl bromide/iodide |

| Hydroxyl Substitution (Sₙ2) | PBr₃ | 1-(2-isopentyloxyphenyl)ethyl bromide |

| Williamson Ether Synthesis (Formation) | 2-(1-hydroxyethyl)phenoxide + Isopentyl bromide | This compound |

Derivatization Strategies for Analytical and Research Applications

Enhancement of Spectroscopic Properties through Derivatization (e.g., UV-Vis, Fluorescence)

The native spectroscopic properties of 1-(2-iso-Pentoxyphenyl)ethanol may not be sufficient for sensitive detection at low concentrations. Derivatization can introduce highly conjugated aromatic moieties (chromophores) or fluorescent tags (fluorophores) to the molecule, significantly enhancing its absorptivity for UV-Visible (UV-Vis) detection or its ability to fluoresce. libretexts.orgresearchgate.net

For UV-Vis detection, reagents containing aromatic groups are commonly used. libretexts.org The reaction of the hydroxyl group in this compound with a reagent like benzoyl chloride would introduce a phenyl group, creating an ester with improved UV absorbance. libretexts.org Similarly, 3,5-Dinitrobenzoyl chloride is a known reagent for the UV-visible absorption derivatization of alcohols. greyhoundchrom.com

For even greater sensitivity, fluorescence derivatization is employed. unomaha.edu This is often more sensitive than UV-Vis detection, a significant advantage in bioanalysis. researchgate.net Reagents such as dansyl chloride (5-dimethylaminonaphthalene-1-sulfonylchloride) react with alcohols to form highly fluorescent derivatives. unomaha.edunih.govddtjournal.com Though dansyl chloride is widely used for amines and phenols, methods have been developed for its application to unactivated alcohols. unomaha.edunih.gov Another common reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), can derivatize some alcohols, yielding a product that is detectable by both UV and fluorescence detectors. libretexts.orgdphen1.comresearchgate.net

Table 1: Common Derivatizing Agents for Spectroscopic Enhancement of Alcohols

| Reagent Name | Abbreviation | Target Functional Group | Detection Method | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | - | Alcohols, Amines, Phenols | UV-Vis | libretexts.org |

| 3,5-Dinitrobenzoyl Chloride | DNBC | Alcohols | UV-Vis | greyhoundchrom.com |

| Dansyl Chloride | Dns-Cl | Alcohols, Phenols, Amines | Fluorescence | nih.govddtjournal.com |

| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Alcohols, Amines | UV, Fluorescence | libretexts.orgresearchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Amines (primary, secondary) | Fluorescence | greyhoundchrom.com |

| 2-(9-carbazole)-ethyl chloroformate | - | Aliphatic Alcohols | UV, Fluorescence | researchgate.net |

Derivatization for Chromatographic Analysis (e.g., improved volatility for Gas Chromatography, detectability for High-Performance Liquid Chromatography)

Derivatization is a fundamental step to make certain analytes "GC-amenable" or to improve their detection in HPLC. sigmaaldrich.com For this compound, its polarity due to the hydroxyl group can lead to poor peak shape and low volatility, hindering GC analysis. obrnutafaza.hr In HPLC, derivatization can introduce a tag that enhances detection sensitivity or alters the compound's hydrophobicity to improve retention in reverse-phase chromatography. libretexts.org

Silylation is the most common derivatization method for GC analysis, involving the replacement of an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrresearch-solution.comchemcoplus.co.jp This process transforms the polar hydroxyl group of this compound into a non-polar trimethylsilyl ether. The resulting derivative is significantly more volatile, less polar, and more thermally stable, leading to improved chromatographic separation and peak symmetry. obrnutafaza.hr

The reactivity for silylation is influenced by steric hindrance, with the ease of reaction following the order: primary > secondary > tertiary alcohols. sigmaaldrich.com As this compound is a secondary alcohol, its derivatization might be more challenging than for a primary alcohol and may require a catalyst or more stringent reaction conditions. sigmaaldrich.comchemcoplus.co.jp

A variety of silylating reagents are available. The most common include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comresearch-solution.com For sterically hindered or slowly reacting compounds like secondary alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to the main reagent (e.g., BSTFA + 1% TMCS) to drive the reaction to completion. sigmaaldrich.comresearch-solution.comchemcoplus.co.jpmz-at.de The reaction is typically carried out by heating the sample with an excess of the silylating reagent in a suitable aprotic solvent like pyridine (B92270) or acetonitrile. research-solution.com

Table 2: Common Silylating Reagents for GC Analysis of Alcohols

| Reagent Name | Abbreviation | Comments | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used TMS donor. | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile silylating amide, producing volatile by-products. | research-solution.commz-at.de |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to enhance reactivity, especially for hindered groups. | chemcoplus.co.jpphenomenex.com |

| Hexamethyldisilazane | HMDS | A less reactive reagent, often used in combination with TMCS. | chemcoplus.co.jpgelest.com |

| N-Trimethylsilylimidazole | TMSI | A very strong silyl donor, particularly effective for hydroxyl groups. | mz-at.dephenomenex.com |

| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MBDSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable to hydrolysis than TMS ethers. | mz-at.de |

Acylation involves converting the hydroxyl group of this compound into an ester by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgchemcoplus.co.jp This derivatization produces a species that is more volatile and generally less polar, improving its behavior in GC analysis. libretexts.org Acylated derivatives are also typically more stable than their silylated counterparts. libretexts.org

Commonly used reagents include acetyl chloride and benzoyl chloride. osti.gov The reaction is often performed at room temperature in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) or pyridine to neutralize the HCl byproduct. chemcoplus.co.jposti.gov

For enhanced sensitivity with an electron capture detector (ECD) in GC, fluorinated acylating agents are used. libretexts.org Reagents like pentafluorobenzoyl chloride (PFBC) or trifluoroacetic acid anhydride (TFAA) introduce fluorine atoms into the derivative, making it highly responsive to ECD. libretexts.orgchemcoplus.co.jp

Table 3: Common Acylating Reagents for Derivatization of Alcohols

| Reagent Name | Abbreviation | Derivative Formed | Key Advantage | Reference |

|---|---|---|---|---|

| Acetyl Chloride | - | Acetate (B1210297) Ester | General purpose, improves volatility. | osti.gov |

| Benzoyl Chloride | - | Benzoate Ester | Improves volatility and UV detection for HPLC. libretexts.orgosti.gov | libretexts.orgosti.gov |

| Pentafluorobenzoyl Chloride | PFBC | Pentafluorobenzoyl Ester | Enhances ECD response in GC. | chemcoplus.co.jp |

| Trifluoroacetic Acid Anhydride | TFAA | Trifluoroacetate Ester | Forms volatile, stable derivatives for FID and ECD. | chemcoplus.co.jp |

| Heptafluorobutyric Acid Anhydride | HFBA | Heptafluorobutyrate Ester | Forms volatile derivatives for FID and ECD. | chemcoplus.co.jp |

Derivatization for Isotopic Labeling and Mechanistic Studies

Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolic pathway analysis, and as internal standards for quantitative analysis by mass spectrometry. nih.gov Derivatization can be a key step in the synthesis of an isotopically labeled version of this compound.

For example, a deuterated or ¹³C-labeled version of this compound could be synthesized. This labeled analogue would be chemically identical to the unlabeled compound but distinguishable by its mass. This allows it to be used as a perfect internal standard in quantitative mass spectrometry assays, correcting for variations in sample preparation and instrument response.

Furthermore, kinetic, stereochemical, and isotopic labeling techniques are employed to elucidate the mechanisms of chemical reactions, such as the oxidation of alcohols. osti.govscite.ai By strategically placing isotopes (e.g., deuterium (B1214612) at the carbinol carbon), researchers can determine kinetic isotope effects, which provide insight into the rate-determining steps of a reaction mechanism. nih.gov Recent studies on metal-free alcohol oxidation have utilized isotope labeling experiments to support proposed reaction pathways. rsc.orgrsc.org

Development of Novel Derivatizing Reagents

The field of analytical chemistry is continuously evolving, with ongoing research focused on the development of novel derivatizing reagents that offer improved sensitivity, selectivity, and robustness. greyhoundchrom.comnih.gov For alcohol analysis, this includes reagents that introduce a permanent charge for enhanced mass spectrometric detection or that possess unique fluorescent properties. dphen1.comspectroscopyonline.com

Recent developments have seen the creation of reagents designed to overcome the limitations of traditional methods. nih.gov For instance, new dansylation methods have been developed to improve the mass spectral sensitivity for unactivated alcohols. nih.gov Other novel reagents include coumarin-based compounds, which feature red-shifted chromophores and offer the advantages of high sensitivity and fluorescence for microscale structural determinations. researchgate.net For HPLC-UV/Fluorescence analysis, methods using carboxylic-sulphonic mixed anhydrides have been developed for the rapid formation of ester derivatives of alcohols. tandfonline.com The search for new reagents also extends to NMR spectroscopy, with the design of agents for the direct determination of the enantiomeric purity of chiral alcohols. rsc.org

Table 4: Examples of Novel Derivatizing Reagents for Alcohols

| Reagent Class/Name | Application | Advantage | Reference |

|---|---|---|---|

| Coumarin-type Imidazolides | HPLC, Circular Dichroism | Fluorescent, high sensitivity, red-shifted chromophore. | researchgate.net |

| 2-(9-carbazole)-ethyl chloroformate | HPLC | Novel fluorescent and UV labelling reagent. | researchgate.net |

| Carboxylic-Sulphonic Mixed Anhydrides | HPLC-UV/Fluorescence | Rapid derivatization at room temperature. | tandfonline.com |

| 3-Bromopropionyl chloride (with pyridine) | TLC/MALDI-MS | Post-chromatographic fixed-charge derivatization for non-ionizable alcohols. | dphen1.com |

| Selenium-based Chiral Reagents | NMR Spectroscopy | Direct determination of enantiomeric purity. | rsc.org |

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of 1-(2-iso-Pentoxyphenyl)ethanol from impurities, starting materials, or complex matrices. The selection of a specific technique depends on the analyte's physicochemical properties, such as volatility, polarity, and the presence of a chiral center.

Gas Chromatography (GC) Method Development (e.g., GC-FID, GC-MS)

Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds like this compound.

Method Development Considerations:

Column Selection: The choice of capillary column is critical. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5 or DB-17 type), would be a logical starting point for separating the target analyte from potential impurities. For analyzing phenols and their derivatives, columns of varying polarity are often employed to achieve the necessary resolution. cumbria.ac.ukepa.gov

Inlet and Oven Temperature: The inlet temperature should be high enough to ensure rapid volatilization without causing thermal degradation. An initial oven temperature program would be developed by starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 250-300°C) to elute the analyte and any higher-boiling impurities. researchgate.net

Detector: A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for organic compounds and would be the primary choice for quantification. scielo.org.coraccefyn.co For identification purposes, especially during method development and for impurity profiling, a Mass Spectrometer (MS) is indispensable. The MS detector provides structural information based on the fragmentation pattern of the molecule, which for a phenylethanol derivative would likely show characteristic ions corresponding to the loss of the side chain or other fragments. cumbria.ac.ukrestek.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for non-volatile or thermally sensitive compounds and is particularly well-suited for aromatic alcohols.

Method Development Considerations:

Mode and Stationary Phase: Reversed-phase HPLC (RP-HPLC) would be the most common approach. A C18 or C8 column is typically used, providing retention based on the compound's hydrophobicity. academicjournals.org

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is standard. sielc.com The gradient would be optimized to ensure adequate separation of the main peak from any related substances. Buffers may be used to control the pH and improve peak shape, especially if acidic or basic impurities are present. phenomenex.com

Detection: A UV detector would be effective, as the phenyl group in the molecule will absorb UV light. The detection wavelength would be set at an absorption maximum (typically around 220 nm or 258 nm for aromatic compounds) to maximize sensitivity. academicjournals.org

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. In pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they can have different biological activities.

Developing a chiral HPLC method is essential for this purpose. The kinetic resolution of racemic mixtures, such as 1-phenylethanol (B42297), is a widely studied process that relies on such analytical techniques for monitoring. mdpi.comnih.govesf.edu

Method Development Approach:

Chiral Stationary Phase (CSP): The most direct method for separating enantiomers is by using a chiral stationary phase. CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are highly effective for a broad range of chiral compounds, including alcohols. nih.govresearchgate.net Columns like Chiralcel® or Chiralpak® are commercially available and would be primary candidates for screening.

Mobile Phase: The separation can be achieved in either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase mode. The choice of mobile phase composition is critical for achieving enantioseparation and is determined empirically by screening different solvent combinations. nih.govresearchgate.net

Sample Preparation and Extraction Methodologies

The goal of sample preparation is to extract this compound from its matrix, remove interferences, and concentrate it to a level suitable for analysis. mdpi.com

Liquid-Liquid Extraction (LLE): For isolating aromatic alcohols from aqueous solutions, LLE is a classic and effective technique. scialert.net A water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) would be used to extract the compound. The efficiency of the extraction may be optimized by adjusting the pH of the aqueous phase. After extraction, a drying agent like anhydrous sodium sulfate is used to remove residual water before analysis. savemyexams.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. mdpi.com A reversed-phase sorbent (like C18) could be used to retain the analyte from an aqueous sample. After washing the cartridge to remove interferences, the this compound would be eluted with a small volume of an organic solvent like methanol or acetonitrile. eurofins.comeurofins.com

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which involves an extraction and cleanup step, could also be adapted for complex matrices. eurofins.com

Method Validation Parameters

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2). amsbiopharma.comeuropa.eu Key parameters include specificity, accuracy, precision, linearity, range, and limits of detection and quantification. amazonaws.comich.orgikev.org

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. sepscience.com